molecular formula C6H4ClN5 B1517475 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine CAS No. 1086110-85-1

2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine

Cat. No.: B1517475
CAS No.: 1086110-85-1
M. Wt: 181.58 g/mol
InChI Key: FWRVCHWLTLLRDR-UHFFFAOYSA-N
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Description

2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a chloro group and a 1H-1,2,4-triazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 1H-1,2,4-triazole under specific conditions. The reaction can be carried out using a variety of solvents, such as dimethylformamide (DMF) or ethanol, and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. Purification steps, such as recrystallization or chromatography, are often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives where the chloro or triazolyl groups are replaced by other functional groups.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its potential as an antiviral or anticancer agent.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

  • 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyridine

  • 2-chloro-6-(1H-1,2,4-triazol-1-yl)quinoline

  • 2-chloro-6-(1H-1,2,4-triazol-1-yl)benzene

Properties

IUPAC Name

2-chloro-6-(1,2,4-triazol-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-5-1-8-2-6(11-5)12-4-9-3-10-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRVCHWLTLLRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266039
Record name 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086110-85-1
Record name 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086110-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,2,4-triazole (276 mg, 4.0 mmol, 2.0 eq) in 1.5 mL of DMF was added carefully sodium hydride (60 wt. %. in mineral oil, 120 mg, 3.0 mmol, 3.0 eq) (caution: intensive gas development). The reaction mixture was stirred at room temperature for 45 min. 2,6-Dichloropyrazine (298 mg, 2.0 mmol, 1.0 eq) in 0.5 mL of DMF was added and the reaction mixture was heated at 95° C. for 60 min. The mixture was allowed to cool to room temperature and diluted with EtOAc (15 mL) and water (15 mL). The separated organic layer was concentrated under reduced pressure to afford crude material containing the title compound. The crude material was suspended in NMP (2 mL) and directly used in coupling reactions with phenols. ES/MS m/z 182.0, (MH+), Rt=1.68 min.
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
298 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine
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2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine
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2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine
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2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine
Reactant of Route 6
2-chloro-6-(1H-1,2,4-triazol-1-yl)pyrazine

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